An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)hydroquinone
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-(2-Chlorophenyl)hydroquinone, also known as 2'-Chloro-2,5-dihydroxybiphenyl, is a biphenyl derivative of hydroquinone. Its structure, featuring a chlorinated phenyl ring attached to a hydroquinone moiety, suggests potential applications in areas such as medicinal chemistry, polymer science, and as an intermediate in organic synthesis. The introduction of the chlorophenyl group is anticipated to significantly influence the physicochemical properties of the parent hydroquinone molecule, impacting its solubility, acidity, and biological activity. Understanding these properties is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-chlorophenyl)hydroquinone. In light of the limited publicly available experimental data for this specific compound, this guide also presents predicted data and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to equip researchers with the necessary information and methodologies to effectively work with and characterize this compound.
Core Physicochemical Properties
A summary of the available and predicted physicochemical data for 2-(2-chlorophenyl)hydroquinone is presented below. It is crucial to note that where experimental data is unavailable, the provided values are based on computational predictions and should be verified through experimentation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₉ClO₂ | - |
| Molecular Weight | 220.65 g/mol (anhydrous basis) | , |
| CAS Number | 305808-20-2 | , |
| Melting Point | 96-98 °C | |
| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | Prediction |
| Appearance | Solid (form not specified) | |
| pKa | Not experimentally determined. Predicted to be ~9-10 for the first dissociation and ~11-12 for the second, influenced by the electron-withdrawing chloro-substituent. | Prediction based on hydroquinone (pKa1 ≈ 10) and substituted phenols.[1] |
| Solubility | Not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO. | Inferred from the properties of hydroquinone and related biphenyl compounds. |
| LogP | Not experimentally determined. Predicted to be higher than hydroquinone (LogP ≈ 0.59) due to the lipophilic chlorophenyl group. | Prediction |
Structural Elucidation and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):
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Aromatic Protons (Biphenyl System): A complex multiplet pattern is expected between δ 6.8 and 7.5 ppm. The protons on the hydroquinone ring will likely appear as doublets or doublet of doublets, while the protons on the chlorophenyl ring will exhibit a distinct multiplet.
-
Hydroxyl Protons: Two broad singlets are anticipated, with chemical shifts that can vary depending on concentration and solvent. These peaks can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz):
-
Approximately 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl groups will be the most downfield, while the carbon bearing the chlorine atom will also show a characteristic chemical shift.
Experimental Protocol for NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands (KBr pellet):
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of hydroxyl groups.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹.
Experimental Protocol for FT-IR Analysis
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Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2-(2-chlorophenyl)hydroquinone with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected UV-Vis Absorption Maxima (in Methanol or Ethanol):
-
The spectrum is expected to show absorption maxima in the UV region, likely around 280-300 nm, corresponding to the π → π* transitions of the aromatic rings. The presence of the chlorophenyl substituent may cause a slight bathochromic (red) shift compared to hydroquinone.[2]
Experimental Protocol for UV-Vis Analysis
Synthesis of 2-(2-Chlorophenyl)hydroquinone
A plausible synthetic route for 2-(2-chlorophenyl)hydroquinone involves a Suzuki-Miyaura cross-coupling reaction. This powerful method for forming carbon-carbon bonds is widely used in the synthesis of biaryl compounds.
Proposed Synthetic Pathway:
Experimental Protocol for Synthesis (Illustrative):
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 2,5-dimethoxyphenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Add a solvent system, such as a mixture of toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 2'-chloro-2,5-dimethoxybiphenyl, by column chromatography.
-
-
Demethylation:
-
Dissolve the purified intermediate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and add a demethylating agent, for example, boron tribromide (BBr₃), dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully by the slow addition of water or methanol.
-
Perform an aqueous workup and extract the product.
-
Purify the final product, 2-(2-chlorophenyl)hydroquinone, by recrystallization or column chromatography.
-
Potential Applications and Biological Context
While specific applications for 2-(2-chlorophenyl)hydroquinone are not extensively documented, its structural similarity to hydroquinone suggests potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders.[3][4] The chlorophenyl substituent may enhance its lipophilicity, potentially improving skin penetration for topical applications. However, this may also alter its toxicity profile.
The parent compound, hydroquinone, is known to have potential side effects, including skin irritation and, with long-term use, ochronosis.[5] Therefore, any potential therapeutic application of 2-(2-chlorophenyl)hydroquinone would require thorough toxicological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(2-chlorophenyl)hydroquinone. Based on the data for hydroquinone and related chlorinated compounds, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2-Chlorophenyl)hydroquinone is a compound with potential for further investigation in various scientific fields. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The presented protocols for synthesis and analysis are based on established and reliable methodologies, offering a solid starting point for researchers. As with any compound with limited published data, thorough experimental verification of its properties and a careful assessment of its safety are essential for its successful and responsible use in research and development.
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